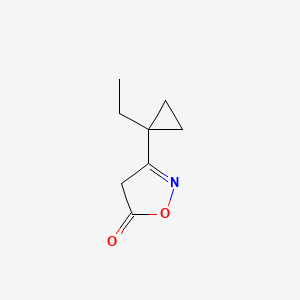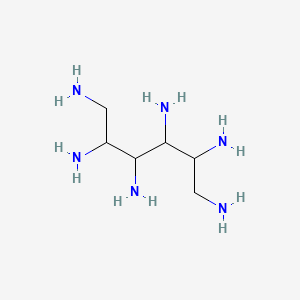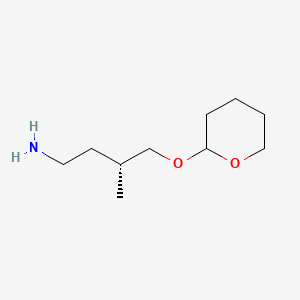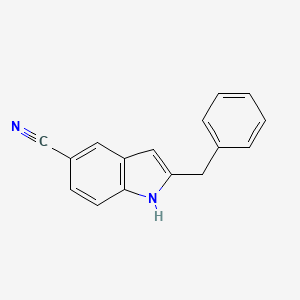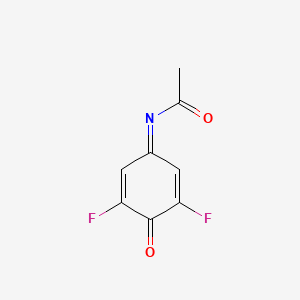
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- is a chemical compound with the molecular formula C8H5F2NO2 It is characterized by the presence of two fluorine atoms, a ketone group, and an acetamide group attached to a cyclohexadienylidene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzene and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
- N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
- N-(3,5-Dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
Uniqueness
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
179331-62-5 |
|---|---|
Fórmula molecular |
C8H5F2NO2 |
Peso molecular |
185.13 |
Nombre IUPAC |
N-(3,5-difluoro-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C8H5F2NO2/c1-4(12)11-5-2-6(9)8(13)7(10)3-5/h2-3H,1H3 |
Clave InChI |
PEYPMJLNCIBXPM-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=C(C(=O)C(=C1)F)F |
Sinónimos |
Acetamide, N-(3,5-difluoro-4-oxo-2,5-cyclohexadien-1-ylidene)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Phenylalanine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (S)- (9CI](/img/new.no-structure.jpg)
![N-[1-(4-Cyanophenyl)ethyl]acetamide](/img/structure/B575234.png)
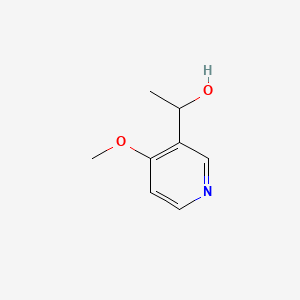
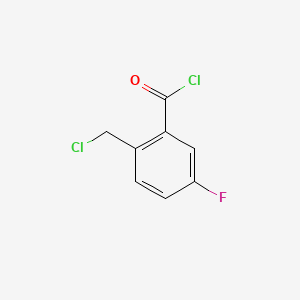
![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)
